molecular formula C12H8N2O4 B12926342 2-Phenylpyrimidine-4,5-dicarboxylic acid CAS No. 64074-26-6

2-Phenylpyrimidine-4,5-dicarboxylic acid

Cat. No.: B12926342
CAS No.: 64074-26-6
M. Wt: 244.20 g/mol
InChI Key: NXFXEOKEPYJVGF-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-4,5-dicarboxylic acid is an organic compound with the molecular formula C12H8N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrimidine-4,5-dicarboxylic acid typically involves the reaction of pyrimidine derivatives with phenyl-substituted reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrimidine-4,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidine-4,5-dicarboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

2-Phenylpyrimidine-4,5-dicarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

64074-26-6

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

2-phenylpyrimidine-4,5-dicarboxylic acid

InChI

InChI=1S/C12H8N2O4/c15-11(16)8-6-13-10(14-9(8)12(17)18)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,17,18)

InChI Key

NXFXEOKEPYJVGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)C(=O)O

Origin of Product

United States

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